![molecular formula C25H32O3 B14669012 4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate CAS No. 51572-61-3](/img/structure/B14669012.png)
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pentyl group attached to a phenyl ring, which is further connected to a prop-2-enoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate typically involves the esterification of 4-pentylphenol with 3-[4-(pentyloxy)phenyl]prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to make the process more sustainable.
化学反応の分析
Types of Reactions
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the original compound.
科学的研究の応用
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and membrane dynamics due to its amphiphilic nature.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The phenyl rings may interact with hydrophobic regions of proteins or cell membranes, influencing their function and dynamics.
類似化合物との比較
Similar Compounds
- 4-Pentylphenyl 3-[4-(methoxy)phenyl]prop-2-enoate
- 4-Pentylphenyl 3-[4-(ethoxy)phenyl]prop-2-enoate
- 4-Pentylphenyl 3-[4-(butoxy)phenyl]prop-2-enoate
Uniqueness
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is unique due to the presence of the pentyloxy group, which imparts specific hydrophobic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various chemical and biological systems.
特性
CAS番号 |
51572-61-3 |
|---|---|
分子式 |
C25H32O3 |
分子量 |
380.5 g/mol |
IUPAC名 |
(4-pentylphenyl) 3-(4-pentoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H32O3/c1-3-5-7-9-21-12-17-24(18-13-21)28-25(26)19-14-22-10-15-23(16-11-22)27-20-8-6-4-2/h10-19H,3-9,20H2,1-2H3 |
InChIキー |
FXCYACHKVQXFPN-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)OCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


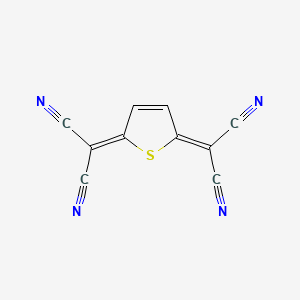

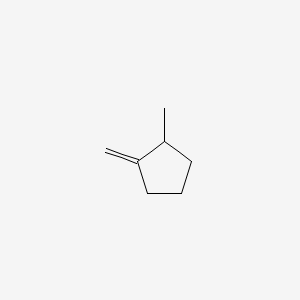
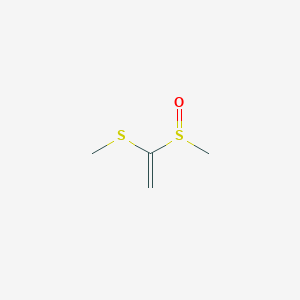
![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
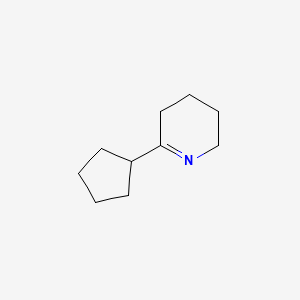

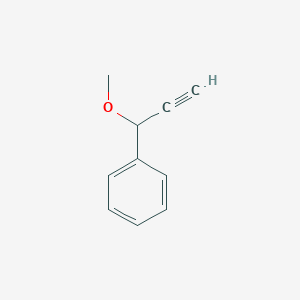

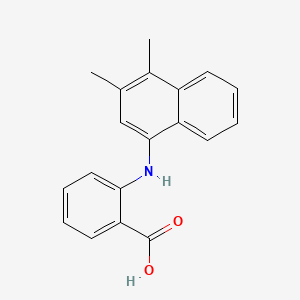


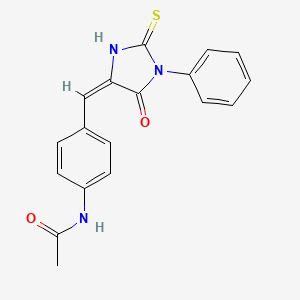
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
